molecular formula C10H18O4 B13864133 6-Butoxy-6-oxohexanoic acid CAS No. 7529-33-1

6-Butoxy-6-oxohexanoic acid

Cat. No.: B13864133
CAS No.: 7529-33-1
M. Wt: 202.25 g/mol
InChI Key: UDHHXYYEUWKHMF-UHFFFAOYSA-N
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Description

Contextual Significance of Carboxylic Acid Derivatives in Organic Synthesis

Carboxylic acids and their derivatives are fundamental building blocks in the vast field of organic chemistry. solubilityofthings.comnumberanalytics.com Their importance is rooted in the reactivity of the carboxyl group, which allows for a multitude of chemical transformations. solubilityofthings.com This versatility enables chemists to synthesize a wide array of organic compounds, including those with applications in pharmaceuticals, polymers, and agrochemicals. solubilityofthings.comnumberanalytics.com

Derivatives of carboxylic acids are formed by replacing the hydroxyl (-OH) group of the carboxyl functional group with other substituents. numberanalytics.commsu.edu This class of compounds includes esters, amides, anhydrides, and acid chlorides, each with unique properties and reactivity. solubilityofthings.com The ability to convert carboxylic acids into these various derivatives is a cornerstone of organic synthesis, providing chemists with the tools to construct complex molecules with tailored functionalities. numberanalytics.comstudysmarter.co.uk The strategic use of these derivatives is integral to the development of new materials and bioactive molecules. numberanalytics.com

Overview of 6-Butoxy-6-oxohexanoic Acid as a Key Intermediate

This compound, also known as monobutyl adipate (B1204190), is a dicarboxylic acid monoester. cymitquimica.com Its structure features a six-carbon chain with a terminal carboxylic acid group and a butyl ester at the other end. cymitquimica.com This bifunctional nature makes it a valuable intermediate in various synthetic pathways.

The presence of both a free carboxylic acid and an ester group allows for selective reactions at either end of the molecule. This characteristic is particularly useful in the synthesis of polymers and other complex organic molecules where sequential reactions are required. For instance, its structural analogs are utilized in the synthesis of aliphatic polyesters and as intermediates for various chemical building blocks. chemshuttle.com

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 7529-33-1
Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
IUPAC Name This compound
Synonyms Adipic acid monobutyl ester, Monobutyl adipate

This data is compiled from multiple sources. cymitquimica.com

Academic Relevance and Research Trajectories of the Compound

The academic relevance of this compound and its analogs stems from their application as building blocks in synthetic chemistry. Research has explored the use of similar monoesters of adipic acid in various contexts. For example, adipic acid monoethyl ester has been investigated for its antifungal properties. sigmaaldrich.com

Furthermore, derivatives of this compound, such as those with additional functional groups, are key components in more complex synthetic targets. For instance, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid is a crucial intermediate in the synthesis of peptides and other pharmaceutical compounds. chemshuttle.com The tert-butoxy (B1229062) analog, 6-(tert-butoxy)-6-oxohexanoic acid, is also a commercially available and widely used building block in chemical and life science research. nih.govsigmaaldrich.combiosynth.com

The study of such compounds contributes to the broader understanding of reaction mechanisms and the development of new synthetic methodologies. The ability to selectively modify the carboxylic acid or ester group of these molecules opens up avenues for creating novel polymers, drug delivery systems, and other advanced materials. Research into the synthesis and application of these types of bifunctional molecules continues to be an active area of investigation in organic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-butoxy-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-2-3-8-14-10(13)7-5-4-6-9(11)12/h2-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHHXYYEUWKHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291889
Record name 6-butoxy-6-oxohexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7529-33-1
Record name NSC78939
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-butoxy-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to 6-Butoxy-6-oxohexanoic Acid

The preparation of this compound primarily involves the selective mono-esterification of adipic acid or the controlled hydrolysis of a corresponding diester. These methods leverage principles of esterification and the use of protective groups to achieve the desired mono-functionalized product.

The most direct route to this compound is the esterification of adipic acid with n-butanol. This reaction is typically catalyzed by an acid. The Fischer-Speier esterification, a classic method, involves treating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid masterorganicchemistry.com. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol masterorganicchemistry.com.

However, the direct esterification of a dicarboxylic acid like adipic acid can lead to a mixture of the monoester, the diester (dibutyl adipate), and unreacted starting material. To selectively obtain the monoester, reaction conditions must be carefully controlled. Strategies include:

Stoichiometric Control: Using a specific molar ratio of adipic acid to butanol can favor the formation of the monoester.

Enzymatic Catalysis: Lipases can be used as biocatalysts for the esterification of adipic acid. These enzymes can offer high selectivity for mono-esterification under mild reaction conditions google.com. Immobilized lipases, such as Candida antarctica lipase (B570770) (Novozym 435), are often employed to facilitate catalyst recovery and reuse google.com.

Solid Acid Catalysts: Heterogeneous catalysts like acidic cation-exchange resins (e.g., Amberlyst 35) or metal-exchanged montmorillonite clays (e.g., Al³⁺-mont) can be used. researchgate.netresearchgate.net. These catalysts offer advantages in terms of separation and reduced corrosion issues compared to mineral acids researchgate.net.

An alternative and common strategy involves the synthesis of a diester followed by selective partial hydrolysis. For instance, a related compound, 6-tert-butoxy-6-oxohexanoic acid, is synthesized by the partial hydrolysis of di-tert-butyl adipate (B1204190) using a controlled amount of sodium hydroxide chemicalbook.com. This approach treats one of the ester groups as a temporary protective group for the corresponding carboxylic acid, allowing for the isolation of the mono-acid mono-ester.

Table 1: Comparison of Esterification Methods for Adipic Acid Monoesters
MethodCatalyst/ReagentKey AdvantagesKey ChallengesReference
Fischer-Speier EsterificationSulfuric Acid, Tosic AcidWell-established, simple reagents.Low selectivity (mono- vs. di-ester), harsh conditions, catalyst removal. masterorganicchemistry.com
Enzymatic EsterificationImmobilized Lipases (e.g., Novozym 435)High selectivity, mild conditions, environmentally benign.Higher catalyst cost, slower reaction rates. google.com
Heterogeneous CatalysisAmberlyst 35, Al³⁺-montmorilloniteEasy catalyst separation and reuse, reduced corrosion.Selectivity can vary, potential for mass-transfer limitations. researchgate.netresearchgate.net
Partial Hydrolysis of DiesterNaOH, H₂OGood control for specific monoesters (e.g., tert-butyl).Requires an additional synthesis step for the diester. chemicalbook.com

While direct esterification of adipic acid is common, the C6 backbone of the molecule can also be constructed through various synthetic strategies, which can be categorized as carbon chain elongation or functional group interconversions of other precursors.

One notable example of carbon chain elongation involves biocatalytic cascade reactions. It has been demonstrated that adipic acid esters can be prepared from succinic acid esters (C4) and acetic acid esters (C2) through a series of biocatalyst-mediated reactions google.com. This method represents a sustainable approach to building the C6 dicarboxylic acid framework from smaller, readily available molecules.

More frequently, the synthesis focuses on creating the adipic acid backbone first, followed by esterification. Adipic acid itself is commercially produced by the oxidation of a mixture of cyclohexanol and cyclohexanone with nitric acid orgsyn.org. Other routes include:

Oxidative Cleavage of Cyclohexene: Cyclohexene can be oxidized using reagents like potassium permanganate or a combination of sodium tungstate and hydrogen peroxide to yield adipic acid orgsyn.orgyoutube.com.

Biomass Conversion: Significant research has focused on producing adipic acid from renewable biomass sources. Glucose, a common starting material, can be converted to adipic acid through intermediates like glucaric acid or mucic acid unigoa.ac.innih.govacs.orgnih.gov. These processes often involve a combination of biological and chemocatalytic steps, such as deoxydehydration (DODH) and hydrogenation over bifunctional catalysts like Pt-ReOx/C unigoa.ac.inrsc.org.

The synthesis of chiral analogues of this compound, where stereocenters are introduced into the hexanoic acid backbone, requires stereoselective methods. While the parent molecule is achiral, the synthesis of derivatives with specific stereochemistry is important for applications in pharmaceuticals and materials science.

Chemoenzymatic approaches are particularly powerful for this purpose. For example, the stereoselective synthesis of all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxyhexanoate has been achieved researchgate.net. The key step in this synthesis is the highly regio- and enantioselective reduction of a dioxo-precursor using enantiocomplementary biocatalysts, such as alcohol dehydrogenase from Lactobacillus brevis or Baker's yeast researchgate.net.

Another strategy involves starting from an inexpensive, chiral building block. The synthesis of (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate was accomplished starting from R-epichlorohydrin researchgate.net. These examples, while not producing this compound directly, illustrate established methodologies for creating stereochemically defined C6 dicarboxylic acid monoester analogues.

Chemical Transformations Involving this compound

The bifunctional nature of this compound, possessing both a free carboxylic acid and a butyl ester, allows for a range of selective chemical transformations at either functional group.

The free carboxylic acid group is a versatile handle for further derivatization. It can undergo a variety of reactions typical of carboxylic acids jackwestin.com.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This reaction is often facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxyl group and drive the reaction, as direct reaction is difficult due to the basicity of amines jackwestin.com.

Anhydride Formation: Reaction with an acid chloride in the presence of a base can convert the carboxylic acid into a mixed or symmetric anhydride jackwestin.com.

Reduction: The carboxylic acid can be selectively reduced to a primary alcohol (yielding 6-hydroxyhexyl butanoate) using strong reducing agents like lithium aluminum hydride (LiAlH₄) jackwestin.com.

Lactam Synthesis: Dicarboxylic acid monoesters can participate in reactions with imines, activated by an anhydride, to form polysubstituted lactams. This transformation provides an efficient route to complex heterocyclic structures mdpi.com.

The butyl ester group can also be modified or cleaved, often under conditions that leave the carboxylic acid group intact or allow for its subsequent reaction.

Hydrolysis (Saponification): The ester can be cleaved to regenerate the dicarboxylic acid (adipic acid) through hydrolysis under either acidic or basic conditions. Basic hydrolysis, or saponification, using a reagent like sodium hydroxide is a common method chemicalbook.com.

Transesterification: The butyl group can be exchanged for a different alkyl or aryl group by reacting this compound with another alcohol in the presence of an acid or base catalyst. This is a common strategy for producing different esters of adipic acid researchgate.net.

Reduction: The ester group can be reduced to a primary alcohol. Using a strong reducing agent like LiAlH₄ would typically reduce both the carboxylic acid and the ester, yielding hexane-1,6-diol. Selective reduction of the ester in the presence of the carboxylic acid is challenging but can sometimes be achieved by first protecting the acid group.

Table 2: Selective Reactions of this compound
Functional Group TargetedReaction TypeReagent(s)Product TypeReference
Carboxylic AcidAmide FormationAmine, DCCAmide-ester jackwestin.com
Carboxylic AcidReductionLiAlH₄ (selective protection needed)Hydroxy-ester jackwestin.com
Carboxylic AcidLactam SynthesisImine, Acetic AnhydrideLactam-ester mdpi.com
EsterHydrolysisNaOH, H₂ODicarboxylic acid (Adipic Acid) chemicalbook.com
EsterTransesterificationR'-OH, Acid/Base CatalystMonoester of Adipic Acid (with R' group) researchgate.net
BothFull ReductionLiAlH₄Hexane-1,6-diol jackwestin.com

Reactivity at the Aliphatic Chain

The aliphatic backbone of this compound, comprising a flexible chain of four methylene (B1212753) groups, offers potential sites for chemical modification, although these reactions are less common than those at the carboxyl and ester groups. The reactivity of these methylene groups is generally low, requiring forcing conditions or specific reagents to achieve functionalization.

One potential transformation is α-halogenation , a reaction common for carboxylic acids and their derivatives. msu.eduwikipedia.org This reaction typically occurs at the carbon atom adjacent to the carboxylic acid (the α-position). The Hell-Volhard-Zelinsky reaction, for instance, allows for the α-bromination of carboxylic acids using PBr₃ and Br₂. msu.edu It is conceivable that under such conditions, this compound could be converted to 2-bromo-6-butoxy-6-oxohexanoic acid. The introduction of a halogen at this position provides a handle for further synthetic manipulations, such as nucleophilic substitution or elimination reactions.

The reactivity of the other methylene groups in the chain is significantly lower. Free-radical halogenation could, in principle, lead to a mixture of halogenated isomers, but this approach generally lacks selectivity. More specific functionalization would likely require enzymatic or transition-metal-catalyzed C-H activation methods, though specific examples for this compound are not readily found in the literature.

It is important to note that the presence of the ester and carboxylic acid functionalities can influence the reactivity of the aliphatic chain. For instance, intramolecular reactions could be envisaged under certain conditions, although such transformations would compete with intermolecular processes.

Design and Synthesis of Advanced Derivatives for Chemical Research

Construction of Complex Organic Molecules Utilizing this compound as a Building Block

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not prevalent in the literature, its structure as a bifunctional C6 building block suggests its potential utility in organic synthesis. Dicarboxylic acid monoesters are valuable synthons, offering two distinct reactive sites that can be addressed sequentially. chemcess.com

The general strategy for employing such a building block would involve the selective reaction of either the carboxylic acid or the ester group, followed by further transformations of the remaining functionality and the aliphatic chain. For instance, the carboxylic acid could be used in a coupling reaction to attach the C6 chain to a larger molecular fragment. Subsequently, the butyl ester could be hydrolyzed to reveal a second carboxylic acid, which could then participate in another coupling reaction or an intramolecular cyclization.

The four-carbon methylene chain also provides conformational flexibility, which can be a desirable feature in the synthesis of macrocycles. nih.govmdpi.com By incorporating the this compound unit into a longer chain, subsequent macrolactonization or macrolactamization could be employed to form large ring structures, which are of significant interest in medicinal chemistry and materials science. researchgate.net

Table 1: Potential Synthetic Transformations Utilizing this compound

Functional GroupReaction TypePotential Product
Carboxylic AcidAmide CouplingN-Substituted Adipamic Acid Butyl Ester
Carboxylic AcidEsterificationUnsymmetrical Adipate Diester
Butyl EsterHydrolysisAdipic Acid
Butyl EsterTransesterificationAlternative Adipic Acid Monoester
Aliphatic Chain (α-position)Halogenation2-Halo-6-butoxy-6-oxohexanoic Acid

Incorporation into Peptide Analogues and Peptidomimetics

The incorporation of flexible linkers into peptides is a common strategy to modulate their biological activity, stability, and pharmacokinetic properties. nih.gov Adipic acid and its derivatives, including this compound, can serve as such linkers. By coupling the carboxylic acid of this compound to the N-terminus of a peptide or the side chain of an amino acid like lysine (B10760008), a lipophilic C6 chain with a terminal ester group can be introduced.

This modification can have several effects:

Increased Lipophilicity: The butyl ester group can enhance the ability of the peptide to cross cell membranes.

Conformational Constraint: When used to cyclize a peptide by linking the N- and C-termini or two side chains, the adipic acid linker can impose conformational constraints, which may lead to increased receptor affinity and selectivity. springernature.comnih.gov

Spacer: The six-carbon chain can act as a spacer to separate two domains of a peptide or to present a pharmacophore at an optimal distance for interaction with its target.

The synthesis of such peptide analogues typically involves standard solid-phase or solution-phase peptide synthesis methodologies. The carboxylic acid of this compound can be activated using common coupling reagents (e.g., HBTU, HATU) for reaction with an amine group on the peptide.

Role as a Linker in Bifunctional Molecular Architectures

Bifunctional molecules, which consist of two distinct functional moieties connected by a linker, are of great interest in chemical biology and drug discovery. nih.gov A prominent example is the development of Proteolysis Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. nih.gov The linker in these molecules is a critical component, influencing the stability, solubility, and efficacy of the bifunctional construct.

This compound represents a simple, flexible aliphatic linker that could be used in the construction of such molecules. broadpharm.com Its two functional groups allow for the sequential attachment of the two different molecular entities. For example, the carboxylic acid could be coupled to one protein-binding ligand, and after deprotection of the ester, the resulting carboxylic acid could be coupled to the second ligand.

The length and flexibility of the adipic acid backbone can be advantageous in allowing the two connected moieties to adopt the optimal orientation for their respective binding interactions. Furthermore, derivatives of adipic acid are employed in the synthesis of antibody-drug conjugates (ADCs), where the linker connects a cytotoxic drug to a monoclonal antibody. nih.govcreative-biolabs.com

Table 2: Examples of Bifunctional Molecular Architectures

ArchitectureDescriptionPotential Role of this compound
PROTACsHeterobifunctional molecules that induce protein degradation.As a flexible linker connecting the target protein binder and the E3 ligase ligand.
ADCsMonoclonal antibodies conjugated to cytotoxic drugs.As a component of the linker connecting the antibody and the drug.
Molecular ProbesMolecules designed to study biological processes.As a spacer to connect a fluorescent dye to a targeting ligand.

Development of Isosteres and Conformationally Constrained Analogues

The development of isosteres and conformationally constrained analogues of this compound can be a valuable strategy for fine-tuning the properties of molecules in which it is incorporated as a linker. nih.gov Bioisosteric replacement involves substituting a functional group with another that has similar steric and electronic properties but may alter physicochemical properties like solubility, metabolism, or target affinity. researchgate.netdrughunter.com

For the adipic acid backbone, isosteric replacements could include:

Introduction of Heteroatoms: Replacing a methylene group with an oxygen (to form an ether) or a nitrogen (to form an amine) could increase hydrophilicity and introduce potential hydrogen bonding sites.

Incorporation of Unsaturation: Introducing a double or triple bond into the aliphatic chain would alter its geometry and rigidity.

Aromatic Rings: Replacing part of the aliphatic chain with a phenyl ring would create a more rigid and defined linker.

Conformationally constrained analogues can be designed to reduce the flexibility of the adipic acid linker, which can be advantageous in optimizing the orientation of the attached functional groups. nih.gov Strategies to achieve this include:

Cyclization: Incorporating the aliphatic chain into a cyclic structure, such as a cyclohexane or piperidine ring, would significantly restrict its conformational freedom.

The synthesis of these analogues would require multi-step synthetic sequences, starting from appropriately functionalized building blocks. The choice of isostere or conformational constraint would depend on the specific application and the desired properties of the final molecule.

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 6-Butoxy-6-oxohexanoic acid, both ¹H NMR and ¹³C NMR spectra would yield distinct signals corresponding to each unique proton and carbon environment within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals whose chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) correspond to the specific types of protons present. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. The protons on the carbon adjacent to the ester oxygen (O-CH ₂) appear as a triplet, while the protons alpha to the two carbonyl groups (CH ₂-C=O) are also shifted downfield relative to the other methylene (B1212753) groups in the chain.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-COOH10.0 - 12.0Broad Singlet (br s)1H
-O-CH₂-CH₂-~4.05Triplet (t)2H
-C(=O)-CH₂-CH₂- (acid side)~2.35Triplet (t)2H
-C(=O)-CH₂-CH₂- (ester side)~2.30Triplet (t)2H
-CH₂-CH₂-CH₂-CH₂-~1.65Multiplet (m)4H
-O-CH₂-CH₂-CH₂-~1.60Multiplet (m)2H
-CH₂-CH₂-CH₃~1.38Sextet (or multiplet)2H
-CH₂-CH~0.93Triplet (t)3H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The two carbonyl carbons (ester and carboxylic acid) are the most downfield signals, typically appearing above 170 ppm. The carbon attached to the ester oxygen is also significantly deshielded, while the aliphatic carbons of the hexanedioic acid backbone and the butyl chain appear in the upfield region.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
-COOH~179
-COOR~173
-O-CH₂-~64
-CH₂-COOH~34.0
-CH₂-COOR~33.8
-O-CH₂-CH₂-~30.5
-CH₂-CH₂-CH₂-CH₂-~24
-CH₂-CH₂-CH₃~19.1
-CH₃~13.7

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₈O₄, giving it a molecular weight of approximately 202.25 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 202.

The fragmentation of the molecule is predictable based on the functional groups present. Key fragmentation pathways include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups.

McLafferty Rearrangement: A characteristic rearrangement of esters and carboxylic acids involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene (butene, C₄H₈, mass 56) from the ester portion.

Loss of the Butoxy Group: Cleavage of the C-O bond of the ester can result in the loss of a butoxy radical (•OC₄H₉, mass 73) or butanol (HOC₄H₉, mass 74).

Predicted Key Mass Fragments for this compound

m/zIdentityPossible Origin
202[M]⁺Molecular Ion
185[M - OH]⁺Loss of hydroxyl radical from carboxylic acid
146[M - C₄H₈]⁺•McLafferty rearrangement (loss of butene)
129[M - OC₄H₉]⁺Loss of butoxy radical
111[C₆H₇O₂]⁺Further fragmentation after loss of butoxy group
57[C₄H₉]⁺Butyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions from its carboxylic acid and ester moieties.

The most prominent feature would be a very broad absorption band in the high-wavenumber region, typically from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping this broad band would be the C-H stretching vibrations of the alkyl chains. Two distinct and strong carbonyl (C=O) stretching bands would be visible: one for the carboxylic acid (around 1710 cm⁻¹) and another for the ester (around 1735 cm⁻¹). The fingerprint region (below 1500 cm⁻¹) would contain various C-O stretching and C-H bending vibrations. researchgate.netyoutube.com

Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)VibrationFunctional GroupExpected Intensity
3300 - 2500O-H stretchCarboxylic AcidStrong, Very Broad
2960 - 2850C-H stretchAlkyl (CH₂, CH₃)Medium-Strong
~1735C=O stretchEsterStrong
~1710C=O stretchCarboxylic AcidStrong
1300 - 1200C-O stretchEster, Carboxylic AcidStrong

Chromatographic Techniques for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this type of analysis.

The methodology involves using a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. To ensure good peak shape and reproducible retention times for the carboxylic acid, the mobile phase is typically acidified (e.g., with phosphoric acid or formic acid) to a pH below the pKa of the analyte (~4.4). researchgate.net This suppresses the ionization of the carboxylic acid, making it less polar and allowing for better interaction with the C18 stationary phase. A gradient elution, starting with a high percentage of aqueous buffer and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727), allows for the efficient separation of the target compound from more polar or less polar impurities. Detection is commonly achieved using a UV detector at a low wavelength (~210 nm), where the carbonyl groups exhibit absorbance. reddit.com

Typical RP-HPLC Parameters for this compound Analysis

ParameterCondition
ColumnC18 (Octadecylsilane), 5 µm particle size
Mobile Phase AWater with 0.1% Phosphoric Acid
Mobile Phase BAcetonitrile
ElutionGradient (e.g., 10% B to 90% B over 20 minutes)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature30 °C

Direct analysis of this compound by Gas Chromatography (GC) is challenging. The free carboxylic acid group has high polarity and the ability to form hydrogen bonds, which leads to low volatility and poor chromatographic performance, such as broad, tailing peaks and potential adsorption onto the column. colostate.edu

To overcome these issues, derivatization is required to convert the polar carboxylic acid into a less polar, more volatile functional group. libretexts.org Common derivatization strategies include:

Esterification: The carboxylic acid is converted into a simple ester (e.g., a methyl ester) by reacting it with an agent like diazomethane (B1218177) or methanol with an acid catalyst. This would convert the starting monoester into a diester (dibutyl adipate (B1204190) or butyl methyl adipate). researchgate.net

Silylation: The active hydrogen of the carboxylic acid is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt

Once derivatized, the resulting compound can be readily analyzed by GC, typically on a mid-polarity capillary column, and quantified using a Flame Ionization Detector (FID) or identified using a Mass Spectrometer (GC-MS).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. While crystal structures for the parent compound, adipic acid, are well-documented, a search of relevant scientific literature and crystallographic databases did not yield a documented crystal structure for this compound. The inherent conformational flexibility of the alkyl chains and the difficulty in obtaining single crystals suitable for diffraction analysis may contribute to the absence of such data.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized three-dimensional structure and electronic properties of a molecule. unigoa.ac.inmdpi.com For 6-Butoxy-6-oxohexanoic acid, methods like B3LYP with a basis set such as 6-311G(d,p) would be used to find the lowest energy geometry. mdpi.com

These calculations would yield precise data on bond lengths, bond angles, and dihedral angles. The structure would feature a six-carbon aliphatic chain with a carboxylic acid group (-COOH) at one end and a butyl ester group (-COO(CH₂)₃CH₃) at the other. The electronic properties, such as the distribution of electron density, molecular dipole moment, and polarizability, can also be computed. rsc.org The locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity, indicating the likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com

Table 1: Predicted Geometric and Electronic Properties of this compound (Note: This table contains representative, theoretically-derived values for illustrative purposes, based on standard values for similar functional groups.)

ParameterPredicted ValueDescription
C=O (Carboxylic Acid) Bond Length~1.21 ÅThe length of the carbonyl double bond in the acid moiety.
C-O (Carboxylic Acid) Bond Length~1.36 ÅThe length of the carbon-hydroxyl single bond in the acid moiety.
C=O (Ester) Bond Length~1.22 ÅThe length of the carbonyl double bond in the ester moiety.
C-O (Ester) Bond Length~1.34 ÅThe length of the carbon-oxygen single bond within the ester group.
Molecular Dipole Moment (µ)~2.5 - 3.5 DA measure of the molecule's overall polarity.
HOMO Energy~ -7.0 eVEnergy of the highest occupied molecular orbital, often localized on the oxygen atoms.
LUMO Energy~ +1.5 eVEnergy of the lowest unoccupied molecular orbital, often localized on the carbonyl carbons.

Conformational Analysis and Energy Landscapes

The flexibility of the hexanoic acid backbone and the butoxy side-chain means that this compound can exist in numerous conformations. Conformational analysis is the study of these different spatial arrangements and their corresponding energies. Due to the presence of multiple rotatable single bonds, the molecule possesses significant conformational flexibility.

Computational methods can map the potential energy surface by systematically rotating the key dihedral angles (e.g., along the C-C bonds of the main chain and the C-O bond of the ester). This analysis identifies low-energy conformers (stable states) and the energy barriers for converting between them. Such studies would likely reveal that extended, linear-like conformations are energetically favored to minimize steric hindrance, but folded conformations, potentially stabilized by intramolecular hydrogen bonding between the terminal carboxylic acid proton and an ester oxygen, could also exist as local energy minima.

Reaction Mechanism Predictions for Transformations Involving this compound

Theoretical chemistry can elucidate the step-by-step mechanisms of chemical reactions. For this compound, this includes common transformations like esterification, hydrolysis, and oxidation. For instance, the acid-catalyzed hydrolysis of the butyl ester would be modeled to identify the transition state structures and calculate the activation energies for each step: protonation of the ester carbonyl, nucleophilic attack by water, proton transfer, and elimination of butanol.

Similarly, studies on the thermal-oxidation of related diesters have utilized reactive force field molecular dynamics (ReaxFF MD) to simulate bond-breaking and bond-forming events, proposing complex degradation and polymerization pathways. researchgate.net A similar approach for this compound could predict the initial sites of hydrogen abstraction and the subsequent radical chain reactions leading to various smaller molecule degradation products.

Molecular Dynamics Simulations of Compound Behavior in Defined Environments

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of behavior in specific environments like solvents or at interfaces. nih.gov An MD simulation of this compound in water would reveal how the molecule orients itself, with the polar carboxylic acid head interacting favorably with water molecules while the more nonpolar butoxy tail experiences hydrophobic effects.

In a biological context, MD simulations are used to study how a molecule interacts with a protein. For example, a study on the related adipic acid monoethyl ester involved docking and MD simulations to understand its binding within the active site of the SARS-CoV-2 main protease. researchgate.net A similar simulation for this compound with a target protein would illustrate its binding stability, the key intermolecular interactions (like hydrogen bonds and van der Waals forces), and the conformational changes in both the ligand and the protein upon binding. researchgate.netnih.gov

Analytical Approaches for Environmental Detection and Monitoring

The detection and quantification of this compound, also known as adipic acid monobutyl ester, in environmental matrices present analytical challenges due to its polarity and semi-volatile nature. As a monoester of a dicarboxylic acid, it may arise as a transformation product from the degradation of larger plasticizers like dibutyl adipate (B1204190) or other industrial polyesters. researchgate.netsu.semdpi.com Effective monitoring requires robust analytical methods capable of isolating this compound from complex samples such as water, soil, or air and quantifying it at trace levels. The primary analytical strategies involve chromatographic separation coupled with mass spectrometric detection.

Sample preparation is a critical step to extract and concentrate this compound from the environmental matrix and remove interfering substances. For aqueous samples like surface water or wastewater, solid-phase extraction (SPE) is a widely used and effective technique. mdpi.comnih.gov SPE cartridges packed with a hydrophilic-lipophilic balanced (HLB) polymer can efficiently retain and pre-concentrate adipate esters and related carboxylic acids from water samples. mdpi.com Following extraction, the analyte is typically eluted with an organic solvent like ethyl acetate (B1210297) or acetonitrile (B52724). For other matrices, more rigorous extraction techniques such as steam distillation have been developed to isolate adipate esters while minimizing analytical interferences. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly employed technique for the analysis of adipate esters and related compounds. gbstandards.orgsciopen.com However, the free carboxylic acid group in this compound imparts high polarity and low volatility, making it unsuitable for direct GC analysis. d-nb.inforestek.com Consequently, a chemical derivatization step is necessary to convert the carboxylic acid into a less polar, more volatile ester.

A frequent and effective derivatization method is alkylation, often performed using boron trifluoride (BF₃) as a catalyst in an alcohol solvent like methanol (B129727) or butanol. nih.govresearchgate.net Reacting the sample extract with BF₃/butanol converts the carboxylic acid group into its corresponding butyl ester. nih.gov This process makes the analyte amenable to GC separation and analysis. Alternative derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the acid to a trimethylsilyl (B98337) (TMS) ester. restek.com

Following derivatization, the sample is injected into the GC-MS system. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents a highly sensitive and specific alternative for the analysis of polar compounds, which advantageously circumvents the need for chemical derivatization. chromatographyonline.com This technique is well-suited for analyzing monoalkyl esters of dicarboxylic acids, such as phthalate (B1215562) monoesters, which are structurally analogous to this compound. nih.govchromatographyonline.com

For LC-MS/MS analysis, the sample extract is directly injected into the liquid chromatograph. Separation is typically achieved on a reverse-phase column. Detection by tandem mass spectrometry, often using an electrospray ionization (ESI) source operating in negative ion mode, allows for the highly selective detection of the deprotonated molecule [M-H]⁻. This method offers excellent sensitivity with low detection limits, often in the nanogram-per-liter (ng/L) range. chromatographyonline.com

The following table summarizes the key aspects of these analytical methodologies.

Table 1: Summary of Analytical Methods for this compound and Related Compounds

Analytical Technique Sample Matrix Sample Preparation & Derivatization Instrumentation Typical Detection Reference(s)
GC-MS Water, Particulate Matter Solid-Phase Extraction (SPE); Derivatization with BF₃/butanol to form the butyl ester. Gas Chromatograph; Quadrupole or Ion Trap Mass Spectrometer Confirmatory identification of C2-C10 oxocarboxylic acids. nih.gov
GC-MS Water Solid-Phase Extraction (SPE) with Chromabond® HLB; Elution with ethyl acetate. GC-Quadrupole MS operated in SIM mode. LOQs in the 0.82–71 ng/L range for related diesters. mdpi.com
GC-MS Plasma, Beverages Steam distillation and simultaneous extraction. Gas Chromatograph; Mass Spectrometer Detection limits of 10 ng/mL for related adipate diesters. nih.gov
LC-MS/MS Porcine Tissue Enzymatic deconjugation; Solid-Phase Extraction (SPE) with Oasis MAX cartridges. No derivatization required. Liquid Chromatograph; Tandem Mass Spectrometer (ESI negative mode) LODs of 0.01–0.6 ng/g for related monoalkyl phthalates. nih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Adipic acid
Adipic acid monobutyl ester
BF₃/butanol
BF₃/methanol
Boron trifluoride (BF₃)
Butanol
Dibutyl adipate
Ethyl acetate
Methanol
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Routes and Green Catalytic Processes

The synthesis of 6-Butoxy-6-oxohexanoic acid, also known as adipic acid monobutyl ester, is pivotal for its application. Traditional synthesis routes often involve the direct esterification of adipic acid with butanol, which can lead to the formation of diester byproducts, complicating purification. google.com Modern research is increasingly focused on developing more selective, efficient, and environmentally benign methodologies.

Green chemistry principles are at the forefront of synthesizing adipic acid and its esters, with a significant push towards using renewable biomass as a starting material instead of petroleum-based feedstocks. nih.govxmu.edu.cnrsc.org One promising avenue is the catalytic conversion of biomass-derived platform molecules. For instance, processes are being developed for the one-step conversion of mucic acid, derived from biomass, into adipates using heterogeneous bifunctional catalysts. rsc.orgrsc.org Another innovative approach is the direct carbonylation of 1,3-butadiene (B125203) with carbon monoxide and an alcohol, catalyzed by specifically designed palladium complexes, offering a highly atom-economical route to adipate (B1204190) esters. nih.gov

Enzymatic catalysis, particularly using lipases, represents a key area of green process development. nih.gov Lipases can catalyze the esterification of dicarboxylic acids with high selectivity under mild reaction conditions, minimizing byproduct formation and energy consumption. nih.govresearchgate.net The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), allows for easy catalyst recovery and reuse, further enhancing the sustainability of the process. nih.govresearchgate.net Research into optimizing these biocatalytic systems by exploring different solvents, temperatures, and substrate ratios is an active field. nih.gov

Synthesis ApproachCatalyst TypeKey Advantages
Biomass Conversion Heterogeneous (e.g., Ir-ReOx/C)Utilizes renewable feedstocks, potential for one-step conversion. rsc.orgrsc.org
Direct Carbonylation Homogeneous (e.g., Palladium-phosphine complex)High atom economy, high selectivity for diester production. nih.gov
Enzymatic Esterification Biocatalyst (e.g., Immobilized Lipase)High selectivity for monoester, mild reaction conditions, reusable catalyst. nih.gov

Advanced Material Science Applications (e.g., polymer precursors, functional materials)

Adipic acid is a cornerstone monomer in the polymer industry, famously used in the production of nylon-6,6 and polyurethanes. xmu.edu.cn As a monoester derivative, this compound serves as a valuable precursor in polymer synthesis, offering unique advantages. Its bifunctional nature, with a carboxylic acid on one end and an ester on the other, allows for controlled, stepwise polymerization.

This compound is an ideal candidate for producing polyesters and polyamides with modified properties. The butyl ester group can act as an internal plasticizer, imparting greater flexibility and a lower glass transition temperature to the resulting polymer backbone compared to polymers made from adipic acid alone. Furthermore, it can be used as a chain terminator to control the molecular weight of polymers or to introduce specific end-group functionalities.

The synthesis of functional polymers is another emerging application. For example, analogous structures like 6-oxohexanoic acid are used in Passerini multicomponent polymerizations to create functional polycaprolactones with tunable, amide-linked side groups for potential biomedical applications. researchgate.net This suggests that this compound could be similarly employed in multicomponent reactions to create novel polyesters with precisely placed functionalities, opening doors to advanced materials for drug delivery, tissue engineering, and smart coatings. The use of monomers derived entirely from renewable resources is a significant goal in creating sustainable polymers. kpi.ua

Polymer TypePotential Role of this compoundResulting Polymer Properties
Polyesters Monomer, Chain ModifierIncreased flexibility, lower melting point, controlled molecular weight.
Polyamides Monomer, End-capping agentModified solubility, processability, and surface properties.
Functional Polymers Building block in multicomponent polymerizationsDegradable materials with tunable side-chain functionalities. researchgate.net

Development of New Analytical Methodologies for Complex Research Matrices

The accurate detection and quantification of this compound in complex matrices such as biological fluids, environmental samples, and industrial process streams are crucial for research and quality control. The analysis of dicarboxylic acids and their monoesters often presents challenges due to their polarity and potential for low volatility. nih.gov

Advanced analytical methodologies are being developed to address these challenges. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique, but it typically requires a derivatization step to convert the carboxylic acid group into a less polar, more volatile ester. researchgate.net Interestingly, analytical procedures sometimes involve derivatization with butanol, effectively converting other organic acids into their butyl esters for simultaneous analysis, highlighting the suitability of this class of compounds for GC-MS. researchgate.net

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with high-resolution mass spectrometry (HRMS), are increasingly preferred for their ability to analyze such compounds with minimal sample preparation. epfl.ch Techniques like electrospray ionization (ESI) in the negative ion mode are particularly effective for detecting carboxylic acids. epfl.ch The development of novel methods focuses on improving sensitivity, reducing matrix effects, and enabling the simultaneous quantification of multiple related analytes in a single run. nih.govgoogle.com

Analytical TechniqueSample PreparationDetection PrincipleKey Advantages
GC-MS Derivatization (e.g., silylation, esterification)Electron ionization, mass-to-charge ratioHigh separation efficiency, established libraries for identification. researchgate.net
LC-HRMS Often direct injection or simple extractionElectrospray ionization (ESI), accurate mass measurementHigh sensitivity and selectivity, suitable for polar and non-volatile compounds. epfl.ch

Expansion of Its Role in Chemical Biology Tool Development (excluding direct therapeutic use)

In the field of chemical biology, molecules that can link different chemical entities are indispensable. This compound possesses a heterobifunctional structure—a carboxylic acid and a butyl ester—making it an attractive candidate for development as a molecular tool or linker. While direct therapeutic applications are excluded from this discussion, its potential as a component in constructing larger bioactive conjugates is significant.

The free carboxylic acid can be readily activated (e.g., to an N-hydroxysuccinimide ester) to react with primary amines, such as the lysine (B10760008) residues on the surface of proteins. researchgate.net The other end of the molecule, the butyl ester, provides a moderately hydrophobic spacer arm. This ester group could serve several purposes: it can modulate the solubility and cell permeability of the final conjugate, or it could be designed for subsequent cleavage by cellular esterases, enabling the release of a payload in a biological environment.

This structure is analogous to linkers used in the development of antibody-drug conjugates (ADCs) and other bioconjugates. researchgate.net For instance, related hexanoic acid derivatives are used as cross-linking reagents to connect antibodies to enzymes or other probes. researchgate.net Therefore, future research could explore the use of this compound as a foundational building block for creating novel chemical probes, surface modifiers for biomaterials, or tethers for affinity chromatography.

Theoretical Insights for Enhanced Molecular Design and Functionality

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. Theoretical studies, particularly those employing Density Functional Theory (DFT), can offer deep insights into the structure, reactivity, and spectroscopic properties of this compound.

DFT calculations can be used to model the mechanisms of its synthesis, such as the acid-catalyzed esterification of adipic acid. researchgate.netnih.gov These models can elucidate the reaction pathways, identify transition states, and calculate activation energies, helping to optimize reaction conditions for higher yields and selectivity. nih.gov For example, theoretical studies on adipic acid have successfully predicted its vibrational spectra and NMR chemical shifts, which are crucial for its characterization. researchgate.net

Furthermore, molecular simulations can predict how this compound would behave as a monomer in polymerization reactions. researchgate.net By calculating properties such as bond rotation energies and intermolecular interactions, researchers can forecast the physical properties of resulting polymers, such as their thermal stability and mechanical strength. This predictive power accelerates the design of new functional materials, allowing for the in silico screening of monomers before committing to laborious and costly laboratory synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Butoxy-6-oxohexanoic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via condensation of aldehydes with levulenic acid using catalytic piperidine and acetic acid in toluene, followed by hydrogenation with Pd/C to reduce intermediates (e.g., arylidene derivatives) . Key variables include reaction temperature (room temperature for reduction) and catalyst loading. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation.
  • Data Analysis : Compare yields under varying conditions (e.g., solvent polarity, catalyst type) using spectroscopic techniques (¹H/¹³C NMR) to confirm structural integrity .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodology : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm ester/keto group positions and purity.
  • Chromatography : HPLC or GC-MS to detect by-products (e.g., lactones) formed during synthesis .
  • Mass Spectrometry : MALDI-TOF for polymer derivatives (e.g., polycaprolactones) to determine molecular weight distributions .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodology :

  • In vitro : Test inhibition of eicosanoid biosynthesis in human whole blood assays to evaluate anti-inflammatory potential, comparing activity to reference compounds like fenbufen .
  • In vivo : Use carrageenan-induced rat paw edema models, administering the compound at controlled doses (e.g., 50 mg/kg) and measuring inflammation reduction via plethysmometry .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported anti-inflammatory activities of this compound derivatives?

  • Methodology :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., arachidonic acid metabolism assays) to isolate variables like stereochemistry or substituent effects .
  • Structural Analysis : Perform X-ray crystallography or DFT calculations to correlate electronic properties (e.g., electron-withdrawing groups) with COX-2 inhibition efficacy .
  • Data Triangulation : Cross-validate in vitro and in vivo results with transcriptomic/proteomic datasets to identify off-target effects .

Q. What strategies optimize the polymerization of this compound for functional material design?

  • Methodology :

  • Monomer Design : Incorporate isocyanides with varied pendent groups (e.g., alkynes, oligoethylene glycol) via Passerini multicomponent polymerization (P-MCP) to tailor polymer properties .
  • Post-Polymerization Modification : Use thiol-ene "click" chemistry to functionalize polymers (e.g., glucose conjugation) for biomedical applications .
  • Process Control : Adjust solvent polarity (e.g., CH₂Cl₂ vs. THF) and initiator ratios to achieve desired molecular weights and polydispersity indices .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

  • Methodology :

  • Validation : Compare PubChem/PISTACHIO database predictions (e.g., ester hydrolysis pathways) with experimental kinetic studies under varying pH/temperature conditions .
  • Error Analysis : Quantify uncertainties using error propagation models for parameters like activation energy or solvent effects .
  • Machine Learning : Train models on high-quality datasets (e.g., REAXYS) to refine reaction feasibility predictions .

Q. What ethical and methodological considerations apply when designing in vivo studies for this compound derivatives?

  • Methodology :

  • Ethical Compliance : Follow ARRIVE guidelines for animal studies, ensuring sample sizes are statistically justified and humane endpoints are predefined .
  • Data Integrity : Use blinded scoring for inflammation metrics and raw data archiving in FAIR-compliant repositories .
  • Bias Mitigation : Randomize treatment groups and include positive/negative controls (e.g., NSAIDs) to validate assay sensitivity .

Data Management and Interpretation

Q. How can researchers reconcile open-data mandates with confidentiality in studies involving this compound?

  • Methodology :

  • De-identification : Apply k-anonymity or differential privacy techniques to datasets before sharing, ensuring individual data points cannot be re-identified .
  • Controlled Access : Use repositories like Zenodo or EBI Biostudies, which offer tiered access (e.g., "registered access" for sensitive chemical data) .

Q. What statistical approaches are recommended for analyzing clustered data in dose-response studies?

  • Methodology :

  • Multilevel Modeling : Account for nested observations (e.g., repeated measurements per animal) using mixed-effects models in R or Python .
  • Sensitivity Analysis : Test robustness of conclusions by varying covariance structures (e.g., autoregressive vs. compound symmetry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.